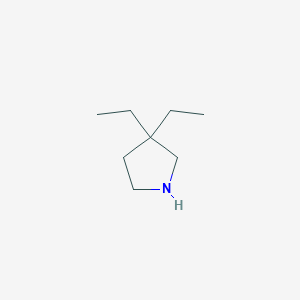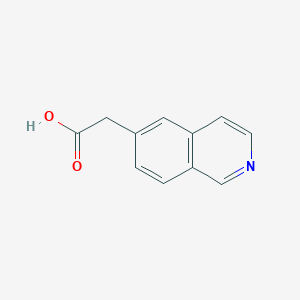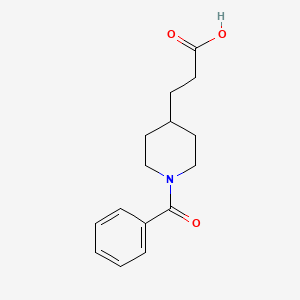
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide” is a type of indole derivative . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Chemical Reactions Analysis
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds similar to 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide, have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic makes indole derivatives, like the compound , potential candidates for anti-inflammatory drugs . Their mechanism of action often involves the modulation of inflammatory pathways.
Anticancer Applications
Indole derivatives are increasingly being explored for their potential in cancer treatment . They can act on various pathways involved in cancer cell proliferation and survival . Research into indole derivatives may lead to the development of new chemotherapeutic agents that are more effective and have fewer side effects.
Antimicrobial Effects
The indole scaffold is also found to possess antimicrobial activities . This includes action against bacteria, fungi, and other microorganisms . The compound’s ability to interfere with microbial cell processes makes it a valuable asset in the development of new antibiotics.
Antidiabetic Potential
Indole derivatives have shown promise in the management of diabetes . They may influence insulin secretion or insulin sensitivity, thus helping to regulate blood glucose levels . Further research could lead to new treatments for diabetes that are based on indole-derived compounds.
Neuroprotective Effects
Indole compounds have been associated with neuroprotective effects . They may offer protection against neurodegenerative diseases by influencing neuronal survival and function . This area of research is particularly promising for the development of treatments for conditions like Alzheimer’s and Parkinson’s disease.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions . These interactions can lead to changes in the activity of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and biological context .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects of this compound could be diverse and context-dependent .
properties
IUPAC Name |
5-amino-N,N-dimethyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,5-6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXEKKBPSVUQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=C1C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598708 |
Source


|
| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89731-99-7 |
Source


|
| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)



![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)
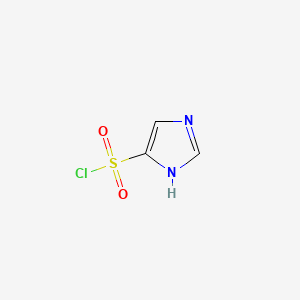

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)
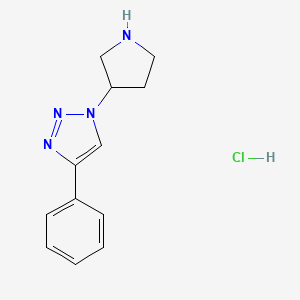
![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)
